molecular formula C12H14N4O4 B073727 Cyclohexanone 2,4-dinitrophenylhydrazone CAS No. 1589-62-4

Cyclohexanone 2,4-dinitrophenylhydrazone

Cat. No.: B073727
CAS No.: 1589-62-4
M. Wt: 278.26 g/mol
InChI Key: QLWXZRVOHCYKKK-UHFFFAOYSA-N
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Description

Cyclohexanone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H14N4O4. It is a yellow crystalline solid with a distinctive odor. This compound is poorly soluble in water but soluble in organic solvents such as ethanol and chlorinated hydrocarbons . It is a stable compound but decomposes when exposed to light or heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone 2,4-dinitrophenylhydrazone is typically synthesized by the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The preparation involves suspending 0.25 grams of 2,4-dinitrophenylhydrazine in 5 milliliters of methanol and adding 0.5 milliliters of concentrated sulfuric acid cautiously. The warm solution is then filtered if necessary, and a solution of 0.2 grams of cyclohexanone in 1 milliliter of methanol is added. The derivative formed is filtered and recrystallized from methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.

Comparison with Similar Compounds

Cyclohexanone 2,4-dinitrophenylhydrazone can be compared with other similar compounds such as:

  • Acetone 2,4-dinitrophenylhydrazone
  • Benzaldehyde 2,4-dinitrophenylhydrazone
  • Formaldehyde 2,4-dinitrophenylhydrazone

These compounds share a similar structure, where the carbonyl group of the parent compound reacts with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone derivative. this compound is unique due to its cyclohexylidene group, which imparts different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

N-(cyclohexylideneamino)-2,4-dinitroaniline
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InChI

InChI=1S/C12H14N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h6-8,14H,1-5H2
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InChI Key

QLWXZRVOHCYKKK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1
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Molecular Formula

C12H14N4O4
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DSSTOX Substance ID

DTXSID40166538
Record name Cyclohexanone 2,4-dinitrophenylhydrazone
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Molecular Weight

278.26 g/mol
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Physical Description

Slightly brown powder; [Acros Organics MSDS]
Record name Cyclohexanone-2,4-dinitrophenylhydrazone
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CAS No.

1589-62-4
Record name Cyclohexanone 2-(2,4-dinitrophenyl)hydrazone
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Record name Cyclohexanone 2,4-dinitrophenylhydrazone
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Record name Cyclohexanone-2,4-dinitrophenylhydrazone
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Record name CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (2 mL) and 0.4456 g of 2,4-dinitrophenylhydrazine (2,4-DNP) were combined in a 25-mL Erlenmeyer flask. Water was added (2 to 3 mL) dropwise with swirling until the 2,4-DNP dissolved. This was followed by 10 mL of 95% ethanol. This solution was added, dropwise with swirling, to a solution of cyclohexanone, 0.5725 g, dissolved in 20 mL of 95% ethanol. A precipitate formed within 5 minutes. The mixture was refrigerated overnight. The precipitate was filtered to yield a yellow-orange crystalline solid. The product was re-crystallized from approximately 30 mL of absolute ethanol to afford 0.4 g of cyclohexanone 2,4-dinitrophenylhydrazone as orange flakes. The yield was 95%.
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2 mL
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0.4456 g
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10 mL
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Customer
Q & A

Q1: What structural features of Cyclohexanone 2,4-dinitrophenylhydrazone are highlighted in the research?

A1: The research paper "Cyclo­hexanone 2,4‐di­nitro­phenyl­hydrazone" [] focuses on the crystallographic analysis of the compound. Key structural features highlighted include:

    Q2: What is the significance of the reaction described in the abstract "Oxidation of this compound with Pb(IV) Compounds."?

    A2: While the abstract doesn't provide specific details about the reaction products or mechanism, the oxidation of hydrazones, like this compound, is a known synthetic strategy in organic chemistry []. These reactions can lead to various products depending on the oxidant and reaction conditions. Further investigation into this specific reaction with Pb(IV) compounds could reveal new insights into the reactivity of this compound and potentially lead to new synthetic applications.

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